molecular formula C15H20N2O3 B14506168 1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one CAS No. 64930-99-0

1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one

Cat. No.: B14506168
CAS No.: 64930-99-0
M. Wt: 276.33 g/mol
InChI Key: INXCIZNYVICHIO-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one is a complex organic compound that features a seven-membered azepane ring, a phenoxy group, and a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one typically involves multiple steps. One common method involves the reaction of azepane with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with hydroxylamine to introduce the hydroxyimino group. The final step involves the formation of the ethanone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The azepane ring may interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Azepan-1-yl)ethan-1-one: Similar structure but lacks the phenoxy and hydroxyimino groups.

    4-(Azepan-1-yl)benzaldehyde: Contains the azepane and phenoxy groups but lacks the ethanone linkage.

    1-(Azepan-1-yl)-2-phenoxyethan-1-one: Similar structure but lacks the hydroxyimino group.

Uniqueness

1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one is unique due to the presence of both the hydroxyimino and phenoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

CAS No.

64930-99-0

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[4-(hydroxyiminomethyl)phenoxy]ethanone

InChI

InChI=1S/C15H20N2O3/c18-15(17-9-3-1-2-4-10-17)12-20-14-7-5-13(6-8-14)11-16-19/h5-8,11,19H,1-4,9-10,12H2

InChI Key

INXCIZNYVICHIO-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)C=NO

Origin of Product

United States

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